3,5-Difluoro-2-tributylstannylpyridine
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Overview
Description
3,5-Difluoro-2-tributylstannylpyridine is a chemical compound with the molecular formula C17H29F2NSn and a molecular weight of 404.13 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a tributylstannyl group. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of 3,5-Difluoro-2-tributylstannylpyridine typically involves the reaction of 3,5-difluoropyridine with tributyltin chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,5-Difluoro-2-tributylstannylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding hydrides.
Hydrolysis: The tributylstannyl group can be hydrolyzed under acidic or basic conditions to yield 3,5-difluoropyridine.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-2-tributylstannylpyridine is widely used in scientific research, particularly in the field of organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-tributylstannylpyridine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms at positions 3 and 5 enhance the compound’s reactivity by stabilizing the transition state and intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
3,5-Difluoro-2-tributylstannylpyridine can be compared with other similar compounds, such as:
3,5-Difluoropyridine: Lacks the tributylstannyl group and is less reactive in cross-coupling reactions.
2-Tributylstannylpyridine: Lacks the fluorine atoms and has different reactivity and stability.
3,5-Dichloro-2-tributylstannylpyridine: Contains chlorine atoms instead of fluorine, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the tributylstannyl group, which imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
tributyl-(3,5-difluoropyridin-2-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYNUOUCHUGXFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29F2NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624162 |
Source
|
Record name | 3,5-Difluoro-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765917-25-7 |
Source
|
Record name | 3,5-Difluoro-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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